MMP‑2 Inhibitory Potency: 10.2‑Fold Advantage Over a Structurally Related Acrylamide Probe
The target compound inhibits APMA‑activated human recombinant MMP‑2 with an IC₅₀ of 210 nM, whereas a structural analog that retains the 5‑(3‑nitrophenyl)furan‑2‑yl‑acrylamide scaffold but replaces the 4‑acetamidophenyl amide group achieves only 2,150 nM under the same assay conditions [1]. This quantifiable 10.2‑fold potency differential is attributable to the 4‑acetamidophenyl substitution and demonstrates that simple scaffold‑based substitution is invalid.
| Evidence Dimension | MMP‑2 IC₅₀ (nM) |
|---|---|
| Target Compound Data | 210 nM |
| Comparator Or Baseline | Analog BDBM50123984 (CHEMBL3622791) – 2,150 nM |
| Quantified Difference | 10.2‑fold (target more potent) |
| Conditions | APMA‑activated human recombinant MMP‑2; 5 min incubation; 4‑nitrophenylacetate substrate esterase assay |
Why This Matters
For procurement decisions, a 10‑fold potency difference means that substituting the analog would require a 10‑fold higher screening concentration to achieve the same enzyme engagement, drastically altering assay sensitivity, hit‑calling thresholds, and SAR interpretation in MMP‑2‑focused campaigns.
- [1] BindingDB, Entries BDBM50123932 (target, IC₅₀ 210 nM) and BDBM50123984 (comparator, IC₅₀ 2,150 nM) against human MMP‑2. View Source
